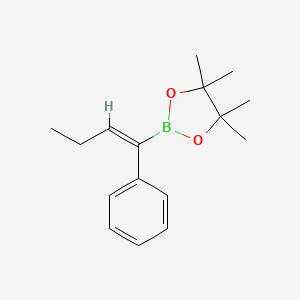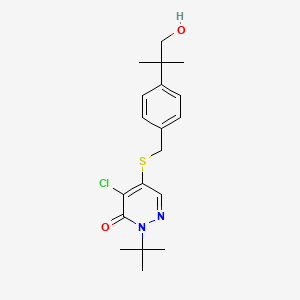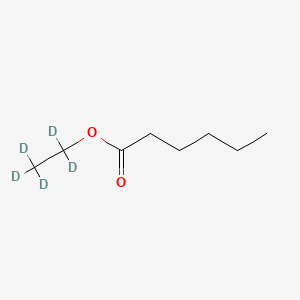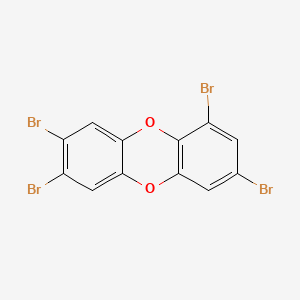
1,3,7,8-Tetrabromodibenzo-p-dioxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7,8-Tetrabromodibenzo-p-dioxin is a brominated derivative of dibenzo-p-dioxin. It is structurally similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin, one of the most potent dioxins. Dioxins, including this compound, are known for their environmental persistence and potential toxic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,7,8-Tetrabromodibenzo-p-dioxin can be synthesized through the bromination of dibenzo-p-dioxin. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes, often scaled up to meet production demands. The use of high-resolution gas chromatography and mass spectrometry ensures the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,7,8-Tetrabromodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of brominated dibenzofurans.
Reduction: Reduction reactions can remove bromine atoms, potentially forming less brominated derivatives.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include various brominated and halogenated derivatives of dibenzo-p-dioxin .
Wissenschaftliche Forschungsanwendungen
1,3,7,8-Tetrabromodibenzo-p-dioxin is used in scientific research to study the toxicological effects of dioxins. It serves as a model compound to understand the mechanisms of dioxin toxicity, including their effects on the aryl hydrocarbon receptor (AHR) and subsequent biological responses . Research also focuses on its environmental impact and persistence, as well as its potential role in inducing oxidative stress and other toxic effects .
Wirkmechanismus
The primary mechanism of action of 1,3,7,8-tetrabromodibenzo-p-dioxin involves binding to the aryl hydrocarbon receptor (AHR). This binding leads to the activation of AHR and its translocation to the nucleus, where it interacts with dioxin-responsive elements (DREs) in the DNA. This interaction results in the altered expression of various genes involved in xenobiotic metabolism, oxidative stress response, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,3,7,8-Tetrabromodibenzo-p-dioxin is similar to other halogenated dibenzo-p-dioxins, such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
1,2,3,7,8-Pentabromodibenzo-p-dioxin: Another brominated dioxin with similar toxicological properties.
2,3,7,8-Tetrabromodibenzofuran: A related compound with similar bromination patterns .
The uniqueness of this compound lies in its specific bromination pattern, which influences its chemical reactivity and biological effects compared to other dioxins .
Eigenschaften
CAS-Nummer |
109333-31-5 |
|---|---|
Molekularformel |
C12H4Br4O2 |
Molekulargewicht |
499.77 g/mol |
IUPAC-Name |
1,3,7,8-tetrabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br4O2/c13-5-1-8(16)12-11(2-5)17-9-3-6(14)7(15)4-10(9)18-12/h1-4H |
InChI-Schlüssel |
DKKJDGGGXMTZKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1OC3=CC(=C(C=C3O2)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


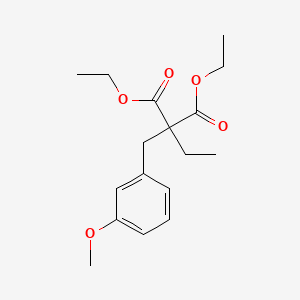
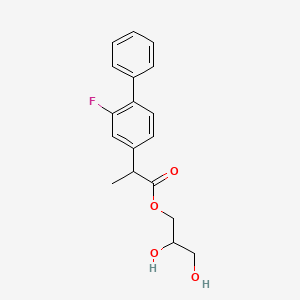
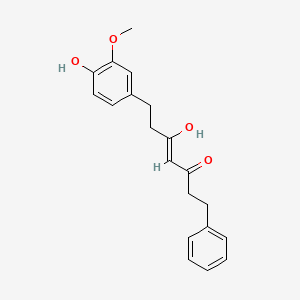
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, methyl ester, (1R,5S,6R)-rel-; (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester; (1RS,5SR,6SR)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester](/img/structure/B13444673.png)


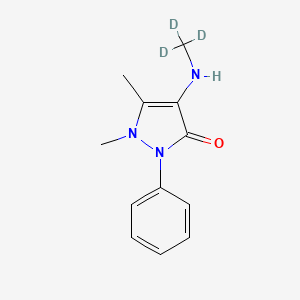

![2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B13444700.png)
